(2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl)cyclohexyl]amino]thioxomethyl]amino]butanamide
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Overview
Description
(2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl)cyclohexyl]amino]thioxomethyl]amino]butanamide is a complex organic compound with a unique structure that includes multiple aromatic rings, a pyrrole moiety, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl)cyclohexyl]amino]thioxomethyl]amino]butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Grignard reaction, where a cyclohexylmagnesium bromide reacts with an appropriate electrophile.
Assembly of the Final Structure: The final compound is assembled through a series of coupling reactions, often involving amide bond formation and thioamide introduction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl)cyclohexyl]amino]thioxomethyl]amino]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the pyrrole ring or the thioamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the aromatic rings, resulting in the formation of alcohols or reduced aromatic systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioamide group can lead to the formation of sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups such as halogens, nitro groups, or sulfonic acids.
Scientific Research Applications
Chemistry
In chemistry, (2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl)cyclohexyl]amino]thioxomethyl]amino]butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, this compound may have potential as a biochemical probe or as a lead compound for drug discovery. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functionalities, such as improved mechanical strength or enhanced chemical resistance.
Mechanism of Action
The mechanism of action of (2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl)cyclohexyl]amino]thioxomethyl]amino]butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **(2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl)cyclohexyl]amino]thioxomethyl]amino]butanamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its complex structure, which includes multiple aromatic rings, a pyrrole moiety, and a cyclohexyl group. This structure allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C43H48N4OS |
---|---|
Molecular Weight |
668.9 g/mol |
IUPAC Name |
(2S)-N-benzhydryl-2-[[(1R,2R)-2-(2,5-diphenylpyrrol-1-yl)cyclohexyl]carbamothioylamino]-N,3,3-trimethylbutanamide |
InChI |
InChI=1S/C43H48N4OS/c1-43(2,3)40(41(48)46(4)39(33-23-13-7-14-24-33)34-25-15-8-16-26-34)45-42(49)44-35-27-17-18-28-38(35)47-36(31-19-9-5-10-20-31)29-30-37(47)32-21-11-6-12-22-32/h5-16,19-26,29-30,35,38-40H,17-18,27-28H2,1-4H3,(H2,44,45,49)/t35-,38-,40-/m1/s1 |
InChI Key |
IXDZWWQGWZRNMX-XHKFLWJMSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)N[C@@H]3CCCC[C@H]3N4C(=CC=C4C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CC(C)(C)C(C(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3CCCCC3N4C(=CC=C4C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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